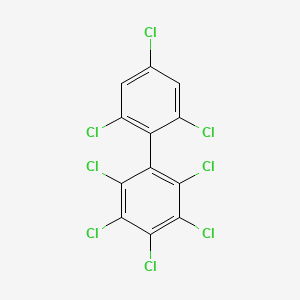

2,2',3,4,4',5,6,6'-Octachlorobiphenyl

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-3-1-4(14)6(5(15)2-3)7-8(16)10(18)12(20)11(19)9(7)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZUWXRNKHXZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074240 | |

| Record name | 2,2',3,4,4',5,6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-52-9 | |

| Record name | 2,2',3,4,4',5,6,6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,6,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,6,6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJJ2UNV2AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Persistence of 2,2 ,3,4,4 ,5,6,6 Octachlorobiphenyl

Global Environmental Presence and Long-Term Persistence of Highly Chlorinated Biphenyls

Highly chlorinated biphenyls, including 2,2',3,4,4',5,6,6'-octachlorobiphenyl, are characterized by their exceptional chemical stability and resistance to metabolic and environmental degradation. researchgate.net This inherent stability, a desirable trait for their industrial applications, is also the primary reason for their long-term persistence in the environment. researchgate.net The persistence of PCBs generally increases with the degree of chlorination, meaning that octachlorobiphenyls can remain in ecosystems for extended periods. unep.org Although their production was banned in most countries in the 1970s and 1980s, these compounds are still detected globally, from industrialized regions to remote areas like the Arctic and Antarctic. nih.govearth.com It is estimated that a significant portion of the approximately 1.3 million tons of pure PCBs produced are still present in the environment or in materials that continue to release them. earth.com

The global distribution of this compound and other highly chlorinated biphenyls is largely facilitated by atmospheric transport. nih.gov Although these compounds have low volatility, they can be released into the atmosphere from various sources, including contaminated soils, water bodies, and industrial waste sites. researchgate.net Once in the atmosphere, they can adhere to airborne particulate matter and be transported over vast distances by wind currents. researchgate.net

This process of long-range atmospheric transport is a key factor in the contamination of remote ecosystems. nih.gov The "grasshopper effect," a cycle of volatilization in warmer regions and deposition in colder regions, contributes to the accumulation of these persistent organic pollutants (POPs) in polar areas. unbc.ca The atmospheric lifetime of a pollutant influences its transport potential; for some persistent chemicals, intercontinental transport can occur within a matter of days to weeks. unbc.ca The presence of lower-chlorinated PCBs in remote lake sediments is often attributed to long-range atmospheric transport, and similar mechanisms apply to the more chlorinated congeners, albeit with different efficiencies due to their lower volatility. nih.gov

Due to their hydrophobic nature and low water solubility, highly chlorinated biphenyls like this compound have a strong tendency to partition from water into more lipophilic (fat-loving) compartments. researchgate.net In aquatic environments, this leads to their accumulation in sediments, which act as a major sink and long-term reservoir for these compounds. researchgate.net Similarly, in terrestrial ecosystems, these compounds bind tightly to the organic matter in soil, leading to their persistence in this medium. researchgate.net

The strong binding to soil and sediment particles makes these compounds less available for degradation and facilitates their persistence. wikipedia.org Over time, buried sediments can become a secondary source of contamination if disturbed, re-releasing the sequestered PCBs back into the ecosystem. The concentration of PCBs in these environmental compartments can be many times higher than in the surrounding water or air.

| Environmental Medium | General Behavior of Highly Chlorinated Biphenyls |

| Atmosphere | Subject to long-range transport attached to particulate matter. researchgate.net |

| Water | Low solubility; tends to partition out of the water column. researchgate.net |

| Sediments | Major sink and reservoir due to high affinity for organic matter. researchgate.net |

| Soils | Binds tightly to organic components, leading to long-term persistence. researchgate.net |

Biotic Distribution and Bioaccumulation Characteristics

The lipophilic nature of this compound governs its behavior in living organisms. It readily accumulates in the fatty tissues of animals, a process known as bioaccumulation. unep.org

Once in the food web, highly chlorinated biphenyls are subject to trophic transfer, moving from prey to predator. researchgate.net Because these compounds are not easily metabolized or excreted, their concentration increases at successively higher trophic levels, a phenomenon called biomagnification. researchgate.netnih.gov This results in top predators, such as large fish, marine mammals, and birds of prey, accumulating the highest concentrations of these contaminants. unep.orgresearchgate.net

The potential for a substance to biomagnify is a significant concern for ecosystem health. nih.gov Even low concentrations in the environment can lead to high concentrations in organisms at the top of the food chain. nih.gov The biomagnification of PCBs is a well-documented process in both aquatic and terrestrial ecosystems. researchgate.netnih.gov

Within an individual organism, this compound and similar compounds are not uniformly distributed. Due to their lipophilicity, they tend to accumulate in tissues with high lipid content. nih.gov The highest concentrations are typically found in blubber, adipose tissue, and liver. nih.govnih.gov Lower concentrations are generally observed in muscle tissue, and the lowest levels are found in tissues with very low lipid content, such as the brain. nih.gov

Studies on various animal species have confirmed this distribution pattern. For instance, in marine mammals, PCB concentrations are highest in the blubber. nih.govnih.gov In fish, the liver and gonads can also show high concentrations of these compounds. researchgate.net The specific distribution can be influenced by factors such as the age, sex, and nutritional status of the organism. nih.gov For example, during periods of starvation, lipids are mobilized for energy, which can lead to the release of stored PCBs into the bloodstream, potentially increasing their delivery to sensitive organs. nih.gov

| Organismal Group | Typical Accumulation Patterns of Highly Chlorinated Biphenyls |

| Aquatic Invertebrates | Absorb from water and sediment; form the base of the food web for bioaccumulation. |

| Fish | Accumulate from water and diet; concentrations increase with trophic level. discoveryjournals.org |

| Marine Mammals | High concentrations in blubber due to biomagnification. nih.govnih.gov |

| Birds | Top predators show significant biomagnification, with accumulation in fatty tissues and eggs. |

| Tissue Type | Propensity for Accumulation of Highly Chlorinated Biphenyls |

| Blubber/Adipose Tissue | High, due to high lipid content. nih.govnih.gov |

| Liver | High, involved in metabolism and detoxification. nih.gov |

| Muscle | Moderate, depends on lipid content. nih.gov |

| Brain | Low, protected by the blood-brain barrier and has lower lipid content. nih.gov |

Environmental Fate and Biotransformation of 2,2 ,3,4,4 ,5,6,6 Octachlorobiphenyl

Microbial Biotransformation Processes in Contaminated Environments

Despite their recalcitrance, highly chlorinated biphenyls like 2,2',3,4,4',5,6,6'-octachlorobiphenyl can be transformed by microbial activity under specific environmental conditions. tandfonline.com Two main processes are involved: anaerobic reductive dechlorination and aerobic biodegradation. nih.gov

Under anaerobic (oxygen-free) conditions, typically found in sediments and waterlogged soils, the primary biodegradation pathway for highly chlorinated PCBs is reductive dechlorination. proquest.comacs.orgfrtr.gov

This process involves anaerobic microorganisms that use the chlorinated biphenyls as electron acceptors, removing chlorine atoms and replacing them with hydrogen. frtr.gov Studies have demonstrated that microbial enrichment cultures can dechlorinate various octachlorobiphenyl and nonachlorobiphenyl congeners. acs.orgubc.ca The dechlorination process often targets chlorine atoms in the meta and para positions first. acs.orgepa.gov For example, research on single octachlorobiphenyl congeners showed that the predominant initial step was the removal of doubly flanked meta-chlorines. acs.orgubc.ca This process transforms highly chlorinated, more toxic congeners into less chlorinated ones, which are less toxic and more amenable to further degradation. epa.govnih.gov The extent of dechlorination can vary significantly depending on the specific congener and the microbial consortium present. ubc.ca

Table 2: Anaerobic Dechlorination of Selected Octa- and Nonachlorobiphenyls

| PCB Congener | Initial Concentration (ppm in soil) | Extent of Dechlorination (16 weeks) | Primary Dechlorination Pattern | Source |

|---|---|---|---|---|

| 2,3,4,5,6,2',4',5'-Octachlorobiphenyl | 50 | 38% | Meta-dechlorination | ubc.ca |

| 2,3,4,5,6,2',3',4',5'-Nonachlorobiphenyl | 50 | 1.4% | Meta-dechlorination | ubc.ca |

Aerobic biodegradation of PCBs occurs in oxygen-rich environments and involves the oxidative breakdown of the biphenyl (B1667301) rings. tandfonline.com This process is primarily carried out by bacteria that possess the biphenyl dioxygenase (bph) enzyme system, which initiates the attack on the PCB molecule. asm.org

However, aerobic degradation is generally limited to less chlorinated biphenyls. nio.res.in The presence of a high number of chlorine atoms, particularly in the ortho positions, sterically hinders the action of the dioxygenase enzymes, making highly chlorinated congeners like octachlorobiphenyls resistant to this pathway. acs.org While some bacteria, like Pseudomonas CH07, have shown the capability to degrade some highly chlorinated congeners, this is not the norm. nio.res.in The main limiting factor for the aerobic biodegradation of compounds like this compound is the structural inaccessibility of the biphenyl rings to enzymatic attack. proquest.comasm.org Consequently, a sequential anaerobic-aerobic process is often considered the most effective strategy for the complete bioremediation of highly chlorinated PCB mixtures, where anaerobic dechlorination first produces less chlorinated congeners that can then be broken down aerobically. proquest.comnih.gov

Phytoremediation Potential for Octachlorobiphenyl Contamination

Phytoremediation is an emerging technology that utilizes plants and their associated microorganisms to remove, contain, or degrade contaminants in soil and water. nih.govmdpi.comnih.gov For PCB contamination, this process can involve several mechanisms.

Plants can absorb low-chlorinated PCBs from the soil and metabolize them. nih.gov However, for highly chlorinated congeners like octachlorobiphenyls, direct uptake and degradation by the plant are limited. frontiersin.org The more significant role of plants in remediating these compounds lies in stimulating microbial activity in the rhizosphere (the soil region around the plant roots). nih.gov Plants release exudates (sugars, amino acids, etc.) that can serve as a carbon source for PCB-degrading microorganisms, enhancing their population and activity. frontiersin.org This process, known as rhizodegradation, can stimulate the anaerobic and aerobic degradation of PCBs in the soil. researchgate.net

Research has focused on identifying plant species that can support robust populations of PCB-degrading bacteria in their root zones. nih.gov Furthermore, the development of transgenic plants with enhanced capabilities to degrade or stimulate the degradation of PCBs is an active area of research. nih.gov While promising, phytoremediation of highly chlorinated PCBs is a complex process influenced by factors such as plant species, soil type, and the specific microbial communities present. newbioworld.org

Uptake and Sequestration Mechanisms in Plant Systems

The uptake of highly chlorinated PCBs by plants is largely dictated by their pronounced hydrophobicity. Due to their strong affinity for organic matter and low water solubility, these compounds are not readily absorbed and translocated within plant tissues.

Root Sequestration: The primary mechanism for the accumulation of highly chlorinated PCBs in plants is through sequestration in the root system. These lipophilic compounds tend to adsorb to the root surface and become partitioned into the lipid-rich tissues of the roots, such as the epidermis and cortex. Studies have consistently shown that the concentration of highly chlorinated PCBs is significantly higher in root tissues compared to the aerial parts of the plant, including stems and leaves. nih.gov This is a consequence of their high octanol-water partition coefficient (Kow), which limits their mobility across cellular membranes and transport through the vascular system. nih.gov For instance, research on various plant species has demonstrated that while lower-chlorinated PCBs may be translocated to shoots to a limited extent, highly chlorinated congeners are predominantly retained in the roots. nih.gov

The sequestration of these compounds in the roots can be viewed as a form of phytostabilization, where the plant effectively immobilizes the contaminant, reducing its bioavailability and potential for leaching into groundwater or entering the food chain.

Limited Translocation: The translocation of this compound and other highly chlorinated PCBs from the roots to the shoots is severely restricted. nih.gov The very properties that lead to their strong sequestration in the roots—high hydrophobicity and molecular size—impede their movement across the Casparian strip and subsequent entry into the xylem for long-distance transport. Research on the uptake of various PCB congeners by poplar plants has shown a clear inverse relationship between the degree of chlorination and the extent of translocation. nih.gov While mono- and di-chlorinated biphenyls may be detected in stem tissues, octachlorobiphenyls are typically not found in the aerial parts of the plants in significant concentrations.

Below is an interactive data table summarizing the typical distribution of PCB congeners with varying chlorination levels in plant tissues, illustrating the limited translocation of more highly chlorinated compounds.

Table 1: Representative Distribution of PCB Congeners in Plant Tissues

| PCB Congener (Chlorine Atoms) | Root Concentration (ng/g) | Shoot Concentration (ng/g) | Translocation Factor (Shoot/Root) |

|---|---|---|---|

| Dichlorobiphenyl (2) | 500 | 50 | 0.1 |

| Tetrachlorobiphenyl (4) | 1200 | 12 | 0.01 |

| Hexachlorobiphenyl (6) | 3500 | 3.5 | 0.001 |

| Octachlorobiphenyl (8) | 5000 | <0.5 | <0.0001 |

Note: The values in this table are representative and intended for illustrative purposes to show the general trend of decreasing translocation with increasing chlorination. Actual concentrations can vary significantly depending on the plant species, soil type, and exposure conditions.

Plant-Mediated Transformation Pathways for Highly Chlorinated PCBs

While plants have a limited capacity to directly uptake and translocate highly chlorinated PCBs, they can contribute to their transformation through various mechanisms, primarily centered in the rhizosphere—the soil region directly influenced by root activities.

The "Green Liver" Model: The conceptual framework for the metabolism of xenobiotics in plants is often referred to as the "green liver" model. This model proposes a three-phase detoxification process:

Phase I (Transformation): Introduction of functional groups (e.g., hydroxyl groups) to the parent compound, typically catalyzed by enzymes like cytochrome P450 monooxygenases. researchgate.net

Phase II (Conjugation): The transformed compound is conjugated with endogenous molecules such as sugars or amino acids to increase its water solubility and reduce its toxicity.

Phase III (Sequestration/Compartmentation): The conjugated metabolite is transported and sequestered in vacuoles or bound to the cell wall.

For highly chlorinated PCBs, the initial transformation step (Phase I) is the rate-limiting factor. The high number of chlorine atoms on the biphenyl rings makes them sterically hindered and electronically resistant to oxidative attack by plant enzymes. researchgate.net While the transformation of lower-chlorinated PCBs to hydroxylated metabolites in plants has been documented, evidence for the direct, significant enzymatic transformation of octachlorobiphenyls within plant tissues is scarce. nih.govresearchgate.net

Rhizosphere-Mediated Transformation: The most significant contribution of plants to the transformation of highly chlorinated PCBs occurs in the rhizosphere. nih.gov Plant roots release a variety of organic compounds, known as root exudates, which include sugars, amino acids, and organic acids. These exudates can stimulate the growth and metabolic activity of soil microorganisms that are capable of degrading PCBs. researchgate.netnih.gov

The primary transformation pathway for highly chlorinated PCBs in the anaerobic or intermittently aerobic micro-sites of the rhizosphere is reductive dechlorination . nih.gov In this process, anaerobic microorganisms use the PCB molecule as an electron acceptor, removing chlorine atoms and replacing them with hydrogen atoms. This results in the formation of less chlorinated congeners, which are generally less toxic and more amenable to subsequent aerobic degradation. nih.gov For example, an octachlorobiphenyl could be sequentially dechlorinated to hepta-, hexa-, and lower chlorinated biphenyls. These less chlorinated congeners can then be degraded by aerobic bacteria through the well-established biphenyl dioxygenase pathway, which involves the cleavage of the aromatic rings.

While the plant itself may not be directly metabolizing the this compound, its presence creates a favorable environment in the rhizosphere for microbial communities that can carry out this critical reductive dechlorination step.

Advanced Analytical Methodologies for 2,2 ,3,4,4 ,5,6,6 Octachlorobiphenyl

Chromatographic and Spectrometric Techniques for Congener-Specific Analysis

Congener-specific analysis is critical because the toxicity and environmental behavior of PCBs vary significantly between individual congeners. epa.gov Methodologies that can resolve and accurately measure specific congeners, including the highly chlorinated ones like PCB 204, are paramount.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the congener-specific analysis of PCBs. epa.govnih.gov The gas chromatograph separates the complex mixture of PCB congeners based on their boiling points and interaction with a capillary column, while the mass spectrometer detects and confirms the identity of each eluting congener based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. epa.gov

For 2,2',3,4,4',5,6,6'-octachlorobiphenyl (PCB 204), which has a molecular formula of C₁₂H₂Cl₈ and a molecular weight of approximately 429.8 g/mol , GC-MS analysis typically involves monitoring for its characteristic molecular ions. nih.govnist.gov The electron ionization (EI) mass spectrum of PCB 204 shows a distinct isotopic cluster for the molecular ion [M]⁺ due to the presence of eight chlorine atoms (³⁵Cl and ³⁷Cl isotopes). nist.gov Selected Ion Monitoring (SIM) is often employed to enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of the target analyte, which is particularly useful for detecting trace levels in environmental samples. epa.govnih.gov

While highly effective, single-column GC-MS can suffer from co-elution, where multiple PCB congeners exit the chromatographic column at the same time, complicating accurate quantification. epa.govsccwrp.org Despite this, GC-MS remains a widely adopted method for monitoring PCBs in various matrices. sccwrp.orgresearchgate.netcromlab-instruments.es

Table 1: GC-MS Parameters for this compound (PCB 204) Analysis

| Parameter | Typical Value/Setting | Source |

| IUPAC Number | PCB 204 | nist.gov |

| Molecular Formula | C₁₂H₂Cl₈ | nih.govnist.gov |

| Molecular Weight | ~429.77 g/mol | nist.gov |

| CAS Registry No. | 74472-52-9 | nist.gov |

| Detection Mode | Electron Ionization (EI) | nist.gov |

| Primary Quantitation Ion (m/z) | 430 (most abundant in isotopic cluster) | nih.gov |

| Confirmation Ions (m/z) | 428, 432 | nih.gov |

This table is a representative example; specific ions and parameters may vary based on the instrument and method.

To overcome the limitations of single-dimension GC, comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for analyzing complex mixtures like PCBs. researchgate.netresearchgate.net This technique utilizes two different chromatographic columns with distinct separation mechanisms (e.g., non-polar followed by polar), providing significantly enhanced peak capacity and resolution. mdpi.com GC×GC is particularly effective for separating and quantifying nonpolar organic chemicals in challenging environmental matrices. researchgate.net

When coupled with tandem mass spectrometry (MS/MS) or high-resolution time-of-flight mass spectrometry (HR-TOFMS), GC×GC offers unparalleled selectivity. researchgate.netnih.gov The combination of two chromatographic dimensions and the specificity of the mass analyzer allows for the separation of PCB congeners from complex matrix interferences and from each other, even in heavily contaminated samples. researchgate.netnih.gov Studies have demonstrated that GC×GC can resolve a high number of PCB congeners, comparable to the best results from other advanced methods. nih.gov This capability is crucial for accurately quantifying highly chlorinated congeners like PCB 204, which often co-elute with other compounds in traditional GC analysis. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) is the preferred method for the definitive and highly sensitive analysis of persistent organic pollutants like PCBs. waters.com Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. researchgate.net This capability provides exceptional selectivity, as it can distinguish the target analyte from background interferences that may have the same nominal mass but a different exact mass.

The coupling of high-resolution gas chromatography (HRGC) with HRMS (HRGC/HRMS) is considered the analytical technique of choice for regulatory monitoring of PCBs, offering ultimate sensitivity and certainty in results. waters.com This method allows for the detection of ultra-trace levels of PCB 204 and other congeners in diverse environmental samples, from water and soil to biological tissues. waters.compublications.gc.ca The high sensitivity of HRMS is essential for assessing human exposure and environmental contamination, where concentrations can be extremely low. dspsystems.eu

Methodological Considerations for Environmental Sample Analysis

The analysis of this compound in environmental samples requires meticulous sample preparation to isolate the analyte from a complex matrix and remove interfering compounds.

The analysis of PCBs in environmental samples involves complex and often time-consuming extraction and cleanup steps. nih.gov The goal is to efficiently extract the highly chlorinated biphenyls from the sample matrix (e.g., soil, sediment, tissue) and then remove co-extracted materials like lipids that can interfere with the analysis. nih.govgcms.cz

Common extraction techniques include pressurized liquid extraction (PLE) and liquid-liquid extraction. nih.govgcms.cz Following extraction, a cleanup step is essential. This often involves column chromatography using adsorbents like Florisil or silica (B1680970) gel. nih.govnih.gov For highly contaminated samples, more aggressive cleanup procedures, such as treatment with sulfuric acid, may be employed to destroy organic interferences. gcms.czepa.gov However, such destructive methods must be used with care as they can also degrade some target analytes. epa.gov The optimization of these procedures is critical to ensure high recovery of the highly chlorinated, lipophilic compounds like PCB 204 while effectively removing interferences.

Table 2: Common Sample Preparation and Cleanup Steps for PCB Analysis

| Step | Technique/Reagent | Purpose | Source |

| Extraction | Pressurized Liquid Extraction (PLE), Separatory Funnel Extraction | To extract PCBs from the sample matrix. | nih.govgcms.cz |

| Lipid Removal | Florisil, Silica Gel Adsorbent Columns | In-situ or post-extraction removal of fats and other co-extractable materials. | nih.gov |

| Sulfur Removal | Activated Copper | To remove elemental sulfur, which can interfere with GC analysis. | gcms.cz |

| Interference Destruction | Sulfuric Acid/Potassium Permanganate | To destroy many organic interfering compounds. | epa.gov |

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantifying PCBs. dspsystems.euisotope.com This method involves adding a known amount of a stable, isotopically labeled analog of the target analyte to the sample before any extraction or cleanup steps. For PCBs, ¹³C-labeled congeners are commonly used as surrogate standards. dspsystems.euisotope.comisotope.com

Because the ¹³C-labeled standard (e.g., ¹³C₁₂-PCB 204) is chemically identical to the native (unlabeled) analyte, it behaves the same way throughout the entire sample preparation and analysis process. Any loss of analyte during these steps will be mirrored by a proportional loss of the labeled standard. The mass spectrometer can distinguish between the native and the labeled congener due to their mass difference. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be calculated with high accuracy, effectively correcting for any procedural losses. isotope.comkobe-u.ac.jp The use of ¹³C-labeled standards for all 209 congeners, including octachlorobiphenyls, is crucial for reliable quantification in complex environmental and biological samples. dspsystems.euisotope.com

Challenges and Innovations in Congener-Specific Quantification of Octachlorobiphenyls

The accurate quantification of specific polychlorinated biphenyl (B1667301) (PCB) congeners, such as this compound, from complex environmental and biological matrices is a formidable analytical task. The challenges primarily stem from the sheer number of possible congeners and their similar physicochemical properties, leading to significant chromatographic co-elution. However, continuous advancements in analytical instrumentation and methodologies are providing innovative solutions to overcome these hurdles.

The primary challenges in the congener-specific quantification of octachlorobiphenyls include the extensive number of isomers and the high potential for co-elution during chromatographic separation. With 12 possible octachlorobiphenyl congeners, resolving each one from the other 208 possible PCB congeners is a significant undertaking. Single-column gas chromatography (GC) has long been the standard method, but it often fails to completely separate all congeners, leading to multi-component peaks and potential misquantification. The choice of the GC column's stationary phase is critical, with various phases offering different selectivities.

Another significant challenge is the low concentration at which these compounds are often found in environmental samples, necessitating highly sensitive detection methods. Furthermore, the analysis is costly and requires specialized laboratories with advanced instrumentation and expertise. The availability of certified reference materials for all 209 congeners is also crucial for accurate calibration and quality control, and the lack of individual standards for every congener can impede precise quantification.

In response to these challenges, several innovations in analytical methodologies have emerged. The use of dual-column gas chromatography, where two columns with different stationary phases are used, significantly improves the separation of co-eluting congeners. epa.gov This approach increases the reliability of the data by providing a second dimension of separation for confirmation.

A major leap forward in the analysis of complex PCB mixtures has been the development of comprehensive two-dimensional gas chromatography (GCxGC). This powerful technique couples two different GC columns in series, providing a much higher degree of separation than single or dual-column systems. When coupled with a high-resolution mass spectrometer, such as a time-of-flight mass spectrometer (TOF-MS) or a triple quadrupole mass spectrometer (MS/MS), GCxGC can resolve a significantly higher number of congeners. For instance, studies have shown that GCxGC-MS/MS can separate up to 198 of the 209 PCB congeners, a significant improvement that greatly enhances the accuracy of quantification for individual congeners, including the octachlorobiphenyls. shimadzu.com

Advancements in mass spectrometry have also played a pivotal role. High-resolution mass spectrometry (HRMS) provides the ability to distinguish between ions of very similar mass-to-charge ratios, which can help to differentiate between co-eluting congeners if they have different elemental compositions (though this is not the case for isomeric PCBs). Tandem mass spectrometry (MS/MS) offers another layer of specificity by fragmenting the initial ions and analyzing the resulting product ions, which can be unique for different congeners, even if they co-elute. thermofisher.com

Innovations in sample preparation techniques, such as the use of Florisil for cleanup and solid-phase microextraction (SPME), have also contributed to more reliable and sensitive analyses of PCBs, including octachlorobiphenyls, in various matrices. youtube.com

Interactive Data Table: Common Gas Chromatography Stationary Phases for PCB Analysis

The table below details common stationary phases used in gas chromatography for the analysis of polychlorinated biphenyls. The polarity of the stationary phase is a key factor in its ability to separate different congeners.

| Stationary Phase Composition | Polarity | Typical Application |

| 100% Dimethylpolysiloxane | Non-polar | General purpose, separation of non-polar compounds like hydrocarbons and PCBs. glsciencesinc.com |

| 5% Diphenyl - 95% Dimethylpolysiloxane | Low-polarity | Widely used for a broad range of applications, including pesticides and PCBs. glsciencesinc.com |

| 14% Cyanopropylphenyl - 86% Dimethylpolysiloxane | Medium-polarity | Offers different selectivity for polarizable compounds. |

| 50% Diphenyl - 50% Dimethylpolysiloxane | Medium-polarity | Enhanced selectivity for aromatic compounds. |

| Polyethylene Glycol (WAX) | Polar | Used for the separation of polar compounds. glsciencesinc.com |

Interactive Data Table: Comparison of PCB Congener Resolution by Different GC Techniques

This table illustrates the significant improvement in the resolution of PCB congeners with the advancement from single-column GC to comprehensive two-dimensional GC (GCxGC).

| Analytical Technique | Number of Separated Congeners (out of 209) | Key Advantages for Octachlorobiphenyl Analysis |

| Single-Column GC-MS | Variable, significantly less than 209 | Simple and widely available, but prone to co-elution. sccwrp.org |

| Dual-Column GC-ECD/MS | Improved separation over single column | Provides confirmation of results, reducing false positives. epa.gov |

| GCxGC-MS/MS | 198 | High resolving power, enabling the separation of most congeners, including closely eluting octachlorobiphenyls. shimadzu.com |

Remediation and Mitigation Strategies for 2,2 ,3,4,4 ,5,6,6 Octachlorobiphenyl Contamination

Biological Remediation Approaches for Highly Chlorinated PCB-Contaminated Sites

Biological remediation, or bioremediation, utilizes the metabolic capabilities of microorganisms to break down or transform contaminants like octachlorobiphenyls. This approach is considered environmentally sustainable and can be applied in situ, reducing the disruption and costs associated with physical removal methods like dredging. nih.govucdavis.edu

Biostimulation and bioaugmentation are two primary strategies employed to enhance the microbial degradation of PCBs in contaminated environments. medcraveonline.commdpi.com

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the target contaminant. ucdavis.edumedcraveonline.com This can be achieved by adding rate-limiting nutrients, electron donors, or electron acceptors to the contaminated matrix. medcraveonline.com For anaerobic degradation of PCBs, the addition of halogenated aromatic compounds, a process known as halopriming, can stimulate indigenous dechlorinating bacteria. frontiersin.org However, the success of biostimulation is contingent on the presence of a sufficient population of indigenous dechlorinators. nih.gov For instance, studies supplying an electron donor (H₂ via elemental iron) to sediment contaminated with tetrachlorobiphenyl showed only marginal improvement in dechlorination, likely due to an inadequate native population of H₂-utilizing dechlorinators. nih.gov

Bioaugmentation is the introduction of specific, pre-grown microbial strains or consortia with known degradative capabilities to a contaminated site. ucdavis.edumedcraveonline.com This strategy is particularly promising when the indigenous microbial population lacks the ability to degrade the contaminant effectively. nih.gov Research has demonstrated that bioaugmenting sediments with a known PCB-dechlorinating enrichment culture can lead to extensive dechlorination, even at different temperatures (10°C and 25°C). nih.gov In studies on decachlorobiphenyl (B1669993) (PCB-209), bioaugmentation with bacterial consortia resulted in higher elimination of the contaminant compared to individual strains. repec.org

The following table summarizes a study on the bioaugmentation of soil contaminated with the highly chlorinated PCB-209, illustrating the enhanced removal when using a consortium of bacteria.

| Treatment | Bacterial Strain(s) | Maximum Growth (CFU/g of soil) | PCB-209 Removed (mg/kg) |

| Consortium | Bacillus sp. DCB13, Staphylococcus sp. DCB28, Acinetobacter sp. DCB104 | >2.0 × 10⁴ | 17.33 |

| Individual | Bacillus sp. DCB13 | Not specified | 9.58 - 17.33 (range across all treatments) |

| Individual | Staphylococcus sp. DCB28 | Not specified | 9.58 - 17.33 (range across all treatments) |

| Individual | Acinetobacter sp. DCB104 | Not specified | 9.58 - 17.33 (range across all treatments) |

| Data derived from a study on soils contaminated with Decachlorobiphenyl (PCB-209). repec.org |

The complete degradation of highly chlorinated PCBs like 2,2',3,4,4',5,6,6'-octachlorobiphenyl often requires the synergistic action of a microbial consortium. The process typically begins with anaerobic reductive dechlorination, followed by aerobic degradation of the resulting less-chlorinated congeners. nih.gov

Identifying microorganisms that can dechlorinate highly chlorinated PCBs is a critical first step. This is often achieved through enrichment culture techniques, where sediment or soil from a contaminated site is incubated under specific anaerobic conditions with the target PCB congener. nih.govnih.gov For example, bacterial enrichment cultures from Baltimore Harbor sediments were shown to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl. nih.gov Through sequential transfers into minimal media, a stable culture capable of sustained dechlorination in the absence of sediment was developed. nih.govnih.gov This demonstrates that specific microbial consortia can be selected for and maintained. nih.gov

Characterization of these consortia often involves molecular techniques, such as analyzing gene sequences, to identify the key players. In one mixed culture capable of dechlorinating chlorinated ethanes and ethenes, members of the Clostridiales and Bacteroides were found to be numerically important. usgs.gov While organisms responsible for PCB dechlorination have been difficult to isolate, studies have successfully identified consortia that perform specific dechlorination steps. usgs.govresearchgate.net For instance, the "West Branch Consortium" (WBC-2) was found to rapidly and simultaneously dechlorinate various chlorinated compounds. usgs.gov The identification of such consortia is crucial for developing effective bioaugmentation strategies. repec.org

Emerging and Integrated Remediation Technologies

Given the recalcitrance of highly chlorinated PCBs, researchers are exploring emerging and integrated technologies that combine different remedial approaches to achieve more complete degradation.

A highly promising strategy for the complete mineralization of octachlorobiphenyls is the sequential application of anaerobic and aerobic bioremediation. nih.gov Highly chlorinated PCBs are generally resistant to aerobic bacteria. nih.gov However, under anaerobic conditions, organohalide-respiring bacteria can perform reductive dechlorination, where chlorine atoms are removed from the biphenyl (B1667301) structure and replaced with hydrogen. frontiersin.org This process transforms highly chlorinated congeners into lower-chlorinated ones that are more susceptible to aerobic degradation. nih.govfrontiersin.org

A major obstacle in the remediation of highly chlorinated PCBs is their low aqueous solubility and strong sorption to soil and sediment particles, which limits their bioavailability to microorganisms. nih.govfrontiersin.org Consequently, enhancing PCB bioavailability is a critical goal for improving remediation efficiency.

Several novel approaches are being investigated:

Use of Surfactants and Biosurfactants : Surfactants can increase the mobility and solubility of PCBs. While synthetic surfactants have been shown to increase the initial rate of degradation, they may not significantly affect the desorption rate of the remaining, more tightly bound PCBs. nih.gov Phytogenic biosurfactants, such as saponin (B1150181), are being explored as a more environmentally friendly option. nih.gov Studies have shown that saponin can help maintain the abundance of the bphA gene, which is involved in PCB degradation, in bioaugmented systems. nih.gov

Application of Activated Carbon : While activated carbon is often used to sequester PCBs and reduce their bioavailability to organisms in the food chain, it can also be used as a delivery system for microbes. nih.gov Bio-amended activated carbon, where degrading bacteria are attached to GAC particles, can serve as a "biocatalytic" tool that both sequesters bioavailable PCBs and actively degrades them. nih.govnih.gov This approach helps to concentrate both the bacteria and the contaminant in the same location, potentially increasing the rate of degradation.

Regulatory Frameworks and Their Implications for Research on Highly Chlorinated Biphenyls

International Conventions and National Regulations Governing PCB Management and Disposal

The global approach to polychlorinated biphenyls (PCBs) is spearheaded by the Stockholm Convention on Persistent Organic Pollutants (POPs) , a multilateral environmental treaty designed to eliminate or restrict the production and use of POPs. eti-swiss.comenvironment.govt.nz Under this convention, which entered into force in 2004, parties are obligated to phase out the use of PCBs in equipment by 2025 and ensure the environmentally sound management of PCB wastes by 2028. eti-swiss.comyoutube.com The convention prohibits any new production of PCBs and requires countries to develop national implementation plans to manage and eliminate their stockpiles. eti-swiss.com However, studies have shown that a majority of the signatory countries are not on track to meet the 2028 goal, with only 13% having achieved environmentally sound management of PCB waste. ehn.org

In the United States, the Toxic Substances Control Act (TSCA) is the primary legislation governing PCBs. torhoermanlaw.com The U.S. Environmental Protection Agency (EPA) banned the manufacture, processing, and distribution of PCBs in 1979. torhoermanlaw.comepa.gov The EPA's regulations, found in Title 40 of the Code of Federal Regulations (CFR), part 761, provide detailed requirements for the cleanup, storage, and disposal of PCB-contaminated materials. epa.govepa.gov Recent amendments to these rules have expanded the options for cleanup and disposal, including allowing for the disposal of some PCB remediation waste at facilities regulated under the Resource Conservation and Recovery Act (RCRA), which could increase disposal outlets and potentially lower costs. awtenv.cominsideepa.com These regulations set specific concentration thresholds for defining PCB waste and dictate the appropriate disposal technologies, such as incineration or specialized landfills. awtenv.com

Similarly, Canada regulates PCBs under the Canadian Environmental Protection Act , with the PCB Regulations (SOR/2008-273) aiming to protect the health of Canadians and the environment. electricity.caucalgary.cacanada.ca These regulations prohibit the manufacture, import, and sale of PCBs above certain concentrations and set strict deadlines for phasing out existing equipment containing PCBs. canada.cacanada.ca The Canadian framework, which has been in place since 2008 and was amended in 2015, is considered one of the more successful national programs, having significantly reduced the national inventory of PCBs. electricity.caacs.orgnih.gov

Table 1: Key International and National PCB Regulatory Milestones

| Regulation/Convention | Jurisdiction | Key Mandates | Relevant Dates |

| Stockholm Convention | International | Prohibit PCB production; eliminate use in equipment by 2025; ensure environmentally sound waste management by 2028. eti-swiss.com | Entered into force 2004. |

| Toxic Substances Control Act (TSCA) | United States | Banned manufacture, processing, and distribution of PCBs; regulates cleanup and disposal. torhoermanlaw.comepa.gov | Ban effective 1979. epa.gov |

| PCB Regulations (SOR/2008-273) | Canada | Prohibit manufacture, import, and sale; set end-of-use deadlines to accelerate phase-out. electricity.cacanada.ca | Came into force 2008. canada.ca |

Influence of Regulations on Research Priorities and Environmental Monitoring Programs

Regulatory mandates have been a primary driver of research priorities and the design of environmental monitoring programs for highly chlorinated biphenyls. The stringent cleanup levels and disposal requirements set by regulations like TSCA and the Stockholm Convention have spurred significant research into cost-effective and efficient remediation technologies. awtenv.comtoxicdocs.org For example, the high cost and limited number of TSCA-permitted incinerators have encouraged research into alternative destruction methods. awtenv.com

Furthermore, the shift in regulatory focus from total PCBs (as commercial Aroclor mixtures) to a congener-specific approach has directly influenced scientific investigation. ca.gov Regulations increasingly recognize that the toxicity and environmental fate of PCBs are dependent on their specific molecular structure. epa.gov This has prioritized research on the analysis, toxicity, and bioaccumulation of individual congeners, including highly chlorinated ones like 2,2',3,4,4',5,6,6'-Octachlorobiphenyl.

Environmental monitoring programs are also designed to meet regulatory objectives. neogen.com Monitoring efforts are often established to:

Identify and characterize the extent of contamination at legacy sites. epa.gov

Track the movement of PCBs through air, water, and soil. epa.govnj.gov

Verify the effectiveness of remediation activities. jjkellercompliancenetwork.com

Ensure compliance with discharge limits and environmental quality standards. pacelabs.com

For instance, monitoring programs at demolition sites or hazardous waste sites often include specific protocols for sampling air and soil to ensure PCB levels remain within regulatory limits. epa.gov The need for more sensitive detection methods to meet low regulatory thresholds has also pushed the development of advanced analytical techniques capable of measuring trace levels of specific congeners in various environmental media. sgsaxys.com

Regulatory Challenges Posed by Inadvertent PCB Generation and Legacy Contamination

Despite the ban on commercial production, PCBs are still being created unintentionally as byproducts in some chemical manufacturing processes. epa.govepa.gov These inadvertently generated PCBs (iPCBs) , which can be found in products like pigments, dyes, and inks, present a significant regulatory challenge. epa.govnih.gov Under TSCA, products can be sold if the annual average concentration of iPCBs is below 25 parts per million (ppm), with a maximum of 50 ppm. epa.govsrrttf.org This allowance creates a persistent, low-level source of new PCBs into the environment, complicating efforts to meet stringent water quality standards set at extremely low concentrations due to bioaccumulation. epa.gov The State of Washington has petitioned the EPA to significantly reduce or eliminate these allowances, arguing that current science shows these levels pose an unreasonable risk. natlawreview.com

Legacy contamination remains the other major regulatory hurdle. Decades of PCB use in electrical equipment, building materials (e.g., caulk, paints), and industrial processes have left a widespread environmental inheritance of contamination. ehn.orgtorhoermanlaw.com These legacy sources are difficult and costly to remediate. Regulatory agencies face the challenge of overseeing the cleanup of thousands of contaminated sites, from old industrial facilities to schools and waterways. torhoermanlaw.comepa.govclu-in.org The persistence of these highly chlorinated compounds means they remain in soil and sediment for decades, slowly leaching into the ecosystem and bioaccumulating in the food web. ehn.orgepa.gov Managing these sites requires extensive resources for investigation, risk assessment, and long-term monitoring to ensure the protection of human health and the environment. epa.gov

Challenges in Environmental Risk Assessment for Congener-Specific Highly Chlorinated Biphenyls

Performing an accurate environmental risk assessment for a specific congener like this compound is fraught with challenges that stem from the historical use of commercial mixtures and the unique properties of individual compounds. ca.govnih.gov

Limitations of Aroclor-Based Risk Assessment Models for Individual Congeners

Historically, risk assessments for PCBs were based on commercial mixtures known as Aroclors . ca.gov These Aroclors were complex blends of many different PCB congeners. clu-in.org However, this approach has significant limitations when assessing the risk of environmental contamination for several reasons:

Environmental Weathering: The composition of a PCB mixture in the environment changes over time due to processes like volatilization, dissolution, and biodegradation. ca.govnih.gov Less chlorinated congeners tend to be more volatile and more easily degraded, while highly chlorinated congeners like octachlorobiphenyls are more persistent and tend to bind strongly to sediments. epa.gov Consequently, the congener profile at a contaminated site is often vastly different from any of the original Aroclor mixtures. ca.gov

Congener-Specific Toxicity: The toxicity of PCBs is not uniform across all congeners. epa.govclu-in.org Some congeners, particularly the "dioxin-like" coplanar PCBs, are significantly more toxic than others. epa.gov Aroclor-based toxicity values represent an average for the mixture and may over- or underestimate the actual risk posed by the specific congeners present at a site. epa.govnih.gov

Inaccurate Exposure Assessment: Using Aroclor-based models can lead to inaccurate estimations of exposure and risk. Congener-specific analysis often provides lower detection limits and a more precise quantification of the PCBs actually present. clu-in.orgepa.gov In some cases, risk assessments based on congener data have shown that the area requiring cleanup is substantially smaller than what would be estimated using Aroclor data, potentially reducing remediation costs. epa.gov

Table 2: Comparison of Risk Assessment Approaches

| Feature | Aroclor-Based Assessment | Congener-Specific Assessment |

| Analyte | Commercial PCB mixtures (e.g., Aroclor 1254, 1260). ca.gov | Individual PCB congeners (e.g., PCB-208). epa.gov |

| Toxicity Data | Based on studies of commercial mixtures. ca.gov | Based on individual congener toxicity or Toxicity Equivalency Factors (TEFs) for dioxin-like congeners. epa.gov |

| Accuracy | Low; does not account for environmental weathering or differential toxicity. ca.govclu-in.org | High; reflects the actual composition and toxicity of the contamination. epa.gov |

| Detection Limits | Generally higher. sgsaxys.com | Generally lower, allowing for more sensitive detection. epa.gov |

| Cost & Complexity | Lower analytical cost, simpler data interpretation. clu-in.org | Higher analytical cost, more complex data interpretation. epa.gov |

Development of Congener-Specific Environmental Quality Criteria and Risk Models

In response to the limitations of Aroclor-based methods, there is a significant scientific and regulatory push toward developing congener-specific environmental quality criteria and risk models. epa.gov This approach aims to provide a more scientifically defensible and accurate assessment of the risks posed by PCBs in the environment.

The development of these models relies on several key components:

Congener-Specific Analysis: Advanced analytical methods, such as high-resolution gas chromatography/mass spectrometry (GC/MS), are used to identify and quantify each of the 209 PCB congeners in environmental samples. sgsaxys.com This provides a detailed fingerprint of the contamination.

Toxicity Equivalency Factors (TEFs): For the subset of dioxin-like congeners, the TEF methodology is used to assess their combined toxic potential. Each dioxin-like congener is assigned a TEF value, which represents its toxicity relative to the most toxic dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). The concentrations of these congeners are then converted into "Toxicity Equivalents" (TEQs) to calculate a total dioxin-like toxicity for the mixture. epa.gov

Bioaccumulation and Fate Modeling: Research is focused on understanding how individual congeners, including highly chlorinated ones, move through the food web and accumulate in organisms. epa.gov Highly chlorinated PCBs are particularly prone to biomagnification. epa.gov These models help predict concentrations in wildlife and potential exposure to humans through the food chain. ca.gov

By integrating these elements, researchers and regulators can develop risk models that are tailored to the specific mixture of congeners found at a particular site. nih.gov This allows for the establishment of congener-specific cleanup goals and environmental quality criteria (e.g., for water and sediment) that are more protective of human health and the environment than the older, Aroclor-based standards. nih.gov This approach, while more complex and costly, ultimately leads to more precise and effective risk management decisions. clu-in.orgepa.gov

Research Gaps and Future Directions in 2,2 ,3,4,4 ,5,6,6 Octachlorobiphenyl Studies

Elucidating Undiscovered Toxicological Pathways and Long-Term Health Effects of Highly Chlorinated Congeners

While the general mechanisms of PCB toxicity, often involving the aryl hydrocarbon receptor (AhR), are well-documented, the specific toxicological pathways for highly chlorinated congeners like PCB-204 are less understood. nih.govnih.gov These congeners are more resistant to metabolic degradation, leading to prolonged persistence in biological tissues. nih.gov Research indicates that high-chlorine PCBs have a greater potential for bioaccumulation and biomagnification within the food chain. nih.gov

Future research should prioritize the following:

Non-AhR Mediated Pathways: Investigating toxicological mechanisms that are independent of the AhR is crucial. Highly chlorinated PCBs may exert toxicity through alternative pathways, including disruption of intracellular signaling, mitochondrial dysfunction, and oxidative stress.

Metabolic Byproducts: While more resistant to degradation, some metabolism of highly chlorinated PCBs may still occur, potentially leading to the formation of persistent and toxic metabolites, such as hydroxylated or sulfonylated PCBs. cdc.gov The toxicological profiles of these metabolites are largely unknown and warrant further investigation.

Long-Term, Low-Dose Exposure Studies: Most toxicological studies have focused on acute or high-dose exposures. There is a pressing need for long-term studies that mimic realistic environmental exposure scenarios to understand the subtle, chronic health effects of PCB-204, including potential carcinogenic, neurotoxic, and endocrine-disrupting outcomes. cdc.govresearchgate.net Recent studies have suggested a link between PCB exposure and an increased risk of various cancers and neurodevelopmental issues. nih.govmdpi.com

Table 1: Potential Toxicological Research Areas for Highly Chlorinated PCBs

| Research Area | Focus | Rationale |

| Receptor Binding Studies | Identification of novel cellular receptors and binding partners for PCB-204. | To uncover AhR-independent mechanisms of toxicity. |

| Metabolomics and Proteomics | Analysis of changes in the metabolome and proteome of organisms exposed to PCB-204. | To identify biomarkers of exposure and effect and to elucidate metabolic disruption. |

| Epigenetic Modifications | Investigation of DNA methylation, histone modification, and non-coding RNA expression changes following exposure. | To understand the role of epigenetics in the long-term health effects of PCB-204. |

| Developmental Neurotoxicity | Assessment of the impacts of low-dose exposure on brain development and function across generations. | To address concerns about the neurotoxic potential of persistent PCBs. nih.gov |

Developing Advanced In Situ Remediation Technologies for Recalcitrant Octachlorobiphenyl Contamination

The remediation of sediments and soils contaminated with highly chlorinated PCBs, including PCB-204, presents a significant challenge due to their strong sorption to organic matter and resistance to degradation. cevooh.cz While traditional methods like dredging and incineration are effective, they are costly and destructive to the ecosystem. cevooh.cz Therefore, the development of advanced in situ remediation technologies is a critical research priority.

Future research directions in this area include:

Enhanced Bioremediation: While anaerobic reductive dechlorination can break down highly chlorinated PCBs to less chlorinated congeners, the process is often slow and incomplete. frontiersin.orgfrontiersin.org Research should focus on:

Bioaugmentation and Biostimulation: Identifying and applying microbial consortia with enhanced dechlorination capabilities for highly chlorinated PCBs and optimizing environmental conditions to stimulate their activity. cevooh.cznih.gov

Sequential Anaerobic-Aerobic Processes: Developing systems that couple anaerobic dechlorination with subsequent aerobic degradation of the resulting lower-chlorinated congeners. nih.gov

Nanoremediation: The use of nanoscale zero-valent iron (nZVI) has shown promise for the in situ dechlorination of PCBs. frontiersin.orgclu-in.org Future work should aim to:

Improve the delivery and stability of nZVI particles in complex sediment matrices.

Investigate the long-term effectiveness and potential ecotoxicological impacts of nZVI and its byproducts.

Supercritical Water Oxidation (SCWO): This technology uses water at supercritical temperatures and pressures to effectively destroy PCBs. frontiersin.orgfrontiersin.org While primarily an ex situ method currently, research into adapting it for in situ applications could be beneficial.

Table 2: Comparison of Emerging In Situ Remediation Technologies for Highly Chlorinated PCBs

| Technology | Principle | Advantages | Research Gaps |

| Enhanced Bioremediation | Microbial reductive dechlorination. frontiersin.orgfrontiersin.org | Cost-effective, potential for complete degradation. | Slow rates for highly chlorinated congeners, identification of robust microbial consortia. |

| Nanoscale Zero-Valent Iron (nZVI) | Chemical reduction of PCBs. frontiersin.org | Rapid dechlorination. frontiersin.org | Particle delivery and stability, long-term performance, potential ecotoxicity. |

| Electrodialytic Remediation | Uses electric currents to mobilize and remove contaminants. | Effective for a range of contaminants. | Efficiency for highly hydrophobic PCBs, scale-up challenges. frontiersin.org |

| Supercritical Water Oxidation (SCWO) | High-temperature and pressure oxidation. frontiersin.orgfrontiersin.org | High destruction efficiency. frontiersin.org | Primarily ex situ, high energy requirements, potential for in situ adaptation needs research. |

Refining Predictive Models for Environmental Fate, Bioavailability, and Trophic Transfer

Predictive models are essential tools for understanding the long-term environmental behavior of PCB-204 and for conducting risk assessments. researchgate.netmdpi.com However, the accuracy of these models for highly chlorinated congeners is often limited by a lack of precise data on their physicochemical properties and interactions within complex environmental matrices.

Key areas for future research include:

Improving Partitioning Coefficients: Accurate measurement of the octanol-water partition coefficient (Kow) and other partitioning coefficients (e.g., sediment-water, black carbon-water) is critical for modeling the environmental distribution of PCB-204.

Bioavailability in Sediments: A significant portion of PCBs in the environment is sequestered in sediments. Research is needed to better understand the factors controlling the bioavailability of sediment-associated PCB-204 to benthic organisms, which is the initial step in trophic transfer. The use of passive sampling devices can help in assessing the freely dissolved and bioavailable fraction. usda.gov

Trophic Transfer Modeling: Food web models are used to predict the biomagnification of PCBs. researchgate.net To improve the accuracy of these models for PCB-204, future studies should:

Incorporate species-specific metabolic data.

Consider the influence of lipid content and composition in different organisms.

Validate model predictions with field data from various ecosystems. astm.org

Integrating Climate Change Scenarios: Changes in temperature, precipitation, and organic carbon cycling due to climate change will likely alter the environmental fate and transport of PCBs. Future models should incorporate these variables to predict long-term trends.

Table 3: Key Parameters for Refining Environmental Fate Models for PCB-204

| Parameter | Importance | Research Need |

| Octanol-Water Partition Coefficient (Kow) | Governs hydrophobicity and bioaccumulation potential. | Precise experimental determination for PCB-204. |

| Sediment-Water Partitioning (Kd) | Determines the distribution between water and sediment. | Measurement in a variety of sediment types with varying organic carbon content. |

| Bioavailability Metrics | Indicates the fraction of contaminant available for uptake by organisms. | Development and validation of methods to measure the bioavailable fraction in sediments. |

| Trophic Magnification Factor (TMF) | Quantifies the increase in concentration with increasing trophic level. | Field-derived TMFs for PCB-204 in diverse food webs. |

| Metabolic Transformation Rates | Influences the persistence and potential for formation of toxic metabolites. | Congener-specific metabolic rate constants for key species in aquatic and terrestrial food webs. |

Comprehensive Assessment of Ecologically Relevant Endpoints and Population-Level Impacts

Ecological risk assessments for PCBs have historically focused on individual-level effects. However, to understand the true impact of PCB-204 on ecosystems, it is essential to assess its effects at the population and community levels. epa.gov

Future research should focus on:

Identifying Ecologically Relevant Endpoints: Moving beyond standard laboratory toxicity tests, research should investigate endpoints that are directly relevant to the health and sustainability of wild populations. epa.gov This includes assessing impacts on:

Reproductive success (e.g., fertility, hatching success, offspring survival).

Immune function and disease susceptibility. acs.orgnih.gov

Behavior (e.g., foraging, predator avoidance, migration).

Population-Level Modeling: Developing and validating population models that can link exposure to PCB-204 with long-term population dynamics is a critical need. nih.govnoaa.gov These models can help to predict the likelihood of population decline and to establish protective concentration thresholds.

Multi-Stressor Interactions: In the real world, organisms are exposed to a mixture of contaminants and other environmental stressors (e.g., habitat loss, climate change). Research is needed to understand the cumulative and synergistic effects of PCB-204 in combination with other stressors.

Case Studies in Highly Contaminated Ecosystems: In-depth studies of wildlife populations in areas with significant PCB contamination can provide invaluable data on the long-term ecological consequences of exposure to highly chlorinated congeners.

Table 4: Examples of Ecologically Relevant Endpoints for PCB-204 Assessment

| Endpoint Category | Specific Examples | Relevance |

| Reproduction | Fecundity, eggshell thinning, hatching success, calf survival. nih.govepa.gov | Direct impact on population recruitment and viability. |

| Immunotoxicity | Lymphocyte proliferation, phagocytic activity, susceptibility to pathogens. acs.org | Compromised immune systems can lead to increased disease-related mortality. |

| Endocrine Disruption | Altered hormone levels, intersex conditions, thyroid function. cdc.gov | Can have cascading effects on development, reproduction, and metabolism. |

| Behavioral Effects | Impaired foraging efficiency, altered migratory patterns, reduced predator avoidance. | Can affect individual survival and, ultimately, population dynamics. |

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2,2',3,4,4',5,6,6'-Octachlorobiphenyl in environmental samples?

Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is widely used. Congener-specific analysis requires dual-column confirmation (e.g., RTX-5MS and RTX-1701 columns) to resolve co-elution issues . Internal standards like PCB-204 (the same congener) are added during extraction to correct for recovery losses, with standard solutions prepared in isooctane (35–100 µg/mL) for calibration .

Q. How do the physical-chemical properties of this congener influence experimental design?

Key properties include a density of 1.716 g/cm³, boiling point of 417.4°C, and solubility in nonpolar solvents like hexane or isooctane . These properties dictate extraction solvent selection (e.g., hexane/dichloromethane mixtures) and chromatographic conditions, such as column temperature gradients to resolve high-boiling congeners .

Advanced Research Questions

Q. What challenges arise in congener-specific analysis of this compound, and how are they addressed?

Co-elution with structurally similar congeners (e.g., PCB-205 or PCB-194) is a major challenge. Advanced methods employ (i) high-resolution GC columns (e.g., RTX-1701), (ii) isotopic dilution with C-labeled analogs, and (iii) tandem MS (MS/MS) to enhance specificity . Matrix effects in biological samples necessitate cleanup steps using Florisil or silica gel columns .

Q. How does the chlorine substitution pattern of this congener affect its environmental persistence and toxicity compared to other PCBs?

The 2,2',3,4,4',5,6,6'-substitution creates a highly chlorinated, symmetrical structure, increasing resistance to microbial degradation and bioaccumulation potential. Studies rank it among the more persistent PCB congeners, with a half-life in sediments exceeding 10 years. Its dioxin-like toxicity is lower than non-ortho-substituted PCBs due to lack of coplanarity, but endocrine-disrupting effects are documented in aquatic organisms .

Q. What methodological considerations are critical for assessing its toxicokinetics in mammalian models?

Dose-response studies require accounting for its lipophilicity (log P = 8.58), which influences tissue distribution. Administering the compound dissolved in lipid carriers (e.g., corn oil) improves bioavailability. Metabolite identification via LC-HRMS is essential, as hydroxylated derivatives may contribute to oxidative stress .

Q. How can contradictions in reported physicochemical data (e.g., melting point) be resolved?

Discrepancies in melting points (e.g., 150.67°C estimated vs. empirical values) often arise from purity differences in reference standards. Researchers should use certified materials (e.g., AccuStandard C-204S at 35 µg/mL in isooctane) and validate methods with interlaboratory comparisons .

Q. What advanced techniques are used to study its interactions with cellular receptors?

Computational docking simulations predict binding affinity to aryl hydrocarbon receptor (AhR) and estrogen receptor (ER). Experimental validation includes competitive binding assays with H-labeled TCDD (for AhR) and ER-transactivation assays in reporter cell lines .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Common Analytical Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。